2-(4-Cyanophenoxy)acetohydrazide
Overview
Description
2-(4-Cyanophenoxy)acetohydrazide is a chemical compound with the CAS Number: 380426-62-0 . It has a molecular weight of 191.19 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 182-183 degrees Celsius .Scientific Research Applications
Nonlinear Optical Properties
- Hydrazones, including compounds similar to "2-(4-Cyanophenoxy)acetohydrazide", have been studied for their third-order nonlinear optical properties. These compounds show promise for applications in optical devices like optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths (Naseema et al., 2010).
Antimicrobial Applications
- Some derivatives of acetohydrazides have shown significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, indicating potential uses in addressing microbial infections (Fuloria et al., 2009).
Corrosion Inhibition
- Acetohydrazides, including variants of "this compound", have been investigated as corrosion inhibitors for different types of steel in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, reducing corrosion rates significantly (Gaber, 2021).
Pharmaceutical Research
- Some acetohydrazide derivatives have been explored for potential pharmacological applications, including anticonvulsant and analgesic activities. These findings highlight the versatility of acetohydrazide compounds in developing new therapeutic agents (Shaharyar et al., 2016).
Antileishmanial Activity
- Research into certain acetohydrazide analogs has demonstrated promising antileishmanial activity, offering a potential avenue for the development of new treatments for leishmaniasis (Ahsan et al., 2016).
Synthesis of Novel Heterocycles
- "this compound" derivatives have been used in synthesizing a variety of novel heterocyclic compounds, showcasing their utility in organic chemistry and potential applications in material science (Mahmoud et al., 2013).
Quantum Mechanical Studies
- Quantum mechanical studies of similar compounds have been conducted to understand their electronic properties, which could have implications in various fields such as materials science and molecular electronics (Singh et al., 2019).
Properties
IUPAC Name |
2-(4-cyanophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDADGZSZWFRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281161 | |
Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380426-62-0 | |
Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380426-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Cyanophenoxy)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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